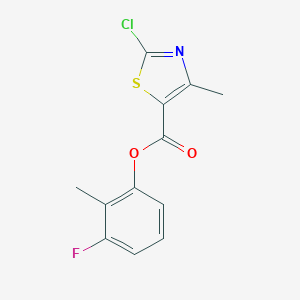![molecular formula C18H20N6S B287453 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves binding to the catalytic site of PDE10A and inhibiting its activity. This leads to an increase in the levels of certain neurotransmitters in the brain, which may have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can increase the levels of several neurotransmitters in the brain, including dopamine and cAMP. These effects suggest that this compound may have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its specificity for PDE10A. This allows researchers to study the function of this protein in a more targeted way. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential therapeutic effects in animal models of neurological disorders. Another direction is to develop more potent and selective inhibitors of PDE10A based on the structure of this compound. Finally, research could be done to investigate the potential toxicity of this compound and ways to mitigate it.
Métodos De Síntesis
The synthesis of 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process. The starting material is 3,5-dimethylphenyl hydrazine, which is reacted with ethyl acetoacetate to form 3,5-dimethylphenyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form 3,5-dimethylphenyl-1H-pyrazole-4-carboxylic acid thiosemicarbazide. The final step involves the reaction of this intermediate with propyl iodide and sodium hydroxide to form the desired compound.
Aplicaciones Científicas De Investigación
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research as a chemical probe for studying the function of certain proteins. Specifically, it has been shown to bind to and inhibit the activity of a protein called PDE10A, which is involved in the regulation of neurotransmitters in the brain. By inhibiting PDE10A, this compound may have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Propiedades
Nombre del producto |
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C18H20N6S |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H20N6S/c1-5-6-14-10-15(23(4)21-14)17-22-24-16(19-20-18(24)25-17)13-8-11(2)7-12(3)9-13/h7-10H,5-6H2,1-4H3 |
Clave InChI |
QAWCWYHBVVXVSP-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)C)C)C |
SMILES canónico |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)












